molecular formula C15H14FNO3S B2641074 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide CAS No. 2097858-64-3

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide

Cat. No. B2641074
CAS RN: 2097858-64-3
M. Wt: 307.34
InChI Key: OXCJJPBXKMQYID-UHFFFAOYSA-N
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Description

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide” is a chemical compound that contains a benzofuran ring. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Future Directions

Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities . Future research will likely continue to explore the therapeutic potential of these compounds for the treatment of various diseases .

Mechanism of Action

Target of Action

The primary targets of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide Benzofuran compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide may interact with similar targets.

Mode of Action

The exact mode of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide Benzofuran derivatives have been found to interact with their targets in a variety of ways, often leading to changes in cellular processes N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide with its targets.

Biochemical Pathways

The biochemical pathways affected by N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide Benzofuran derivatives have been found to affect a variety of pathways, often leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide .

Result of Action

The molecular and cellular effects of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide at the molecular and cellular level.

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c16-13-6-2-4-8-15(13)21(18,19)17-9-11-10-20-14-7-3-1-5-12(11)14/h1-8,11,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCJJPBXKMQYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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